molecular formula C18H21FN2O B1684679 IU1 CAS No. 314245-33-5

IU1

Cat. No.: B1684679
CAS No.: 314245-33-5
M. Wt: 300.4 g/mol
InChI Key: JUWDSDKJBMFLHE-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of IU1 involves traditional organic chemistry methods. The compound is typically prepared through a series of reactions that include the formation of a pyrrolidin-1-yl-ethanone core structure. The synthetic route involves the following steps :

  • Formation of the pyrrole ring by reacting 4-fluoroaniline with acetylacetone.
  • Introduction of the pyrrolidin-1-yl group through a nucleophilic substitution reaction.
  • Final purification and crystallization to obtain this compound in its pure form.

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the compound can be synthesized in bulk using the same synthetic route with appropriate scaling of reaction conditions.

Chemical Reactions Analysis

IU1 undergoes several types of chemical reactions, primarily involving its functional groups. Some of the common reactions include:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in this compound, converting it to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

IU1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:

    Chemistry: this compound is used as a tool compound to study the mechanisms of deubiquitinating enzymes and their role in protein degradation.

    Biology: In biological research, this compound is used to investigate the ubiquitin-proteasome system and its impact on cellular processes such as protein turnover, stress response, and cell cycle regulation.

    Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with dysregulated protein degradation, such as cancer and neurodegenerative disorders. It is used in preclinical studies to explore its effects on disease models.

    Industry: While primarily a research tool, this compound’s role in modulating protein degradation pathways has implications for the development of new therapeutic agents and drug discovery.

Comparison with Similar Compounds

IU1 is unique in its selectivity for USP14 compared to other deubiquitinating enzyme inhibitors . Similar compounds include:

The uniqueness of this compound lies in its ability to selectively inhibit USP14 without affecting other deubiquitinating enzymes, making it a valuable tool for studying the specific functions of USP14 in various biological processes.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-13-11-17(18(22)12-20-9-3-4-10-20)14(2)21(13)16-7-5-15(19)6-8-16/h5-8,11H,3-4,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWDSDKJBMFLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350196
Record name 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314245-33-5
Record name 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IU1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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